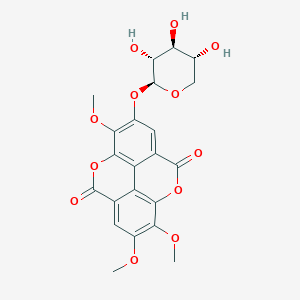![molecular formula C40H46O10 B172741 [4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate CAS No. 150809-89-5](/img/structure/B172741.png)
[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate is a compound that has been widely studied for its potential applications in the field of scientific research. This compound is commonly referred to as MPHB, and it has been found to have a wide range of biochemical and physiological effects that make it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of MPHB involves its ability to bind to specific receptors on cancer cells, allowing for targeted drug delivery and imaging. Additionally, MPHB has been found to induce apoptosis, or programmed cell death, in cancer cells, making it an effective cancer therapy option.
Biochemical and Physiological Effects:
MPHB has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor properties. Additionally, MPHB has been found to have a positive effect on cardiovascular health, reducing the risk of heart disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPHB in lab experiments is its high affinity for cancer cells, allowing for targeted drug delivery and imaging. Additionally, MPHB has been found to be a safe and effective drug delivery system, with minimal side effects. However, one of the limitations of using MPHB in lab experiments is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of MPHB in scientific research, including the development of new cancer therapies and drug delivery systems. Additionally, MPHB has the potential to be used in the development of new imaging techniques, allowing for more accurate and targeted cancer diagnosis and treatment. Further research is needed to fully understand the potential applications of MPHB in scientific research.
Synthesemethoden
The synthesis of MPHB involves several steps, including the reaction of 4-hydroxybenzoic acid with 4-bromobenzoyl chloride, followed by the reaction of the resulting product with 3-methyl-6-prop-2-enoyloxyhexanol. The final product is then obtained through esterification with 4-hydroxybenzoic acid using a coupling reagent.
Wissenschaftliche Forschungsanwendungen
MPHB has been extensively studied for its potential applications in various scientific research studies, including cancer research, drug delivery systems, and imaging techniques. MPHB has been found to have a high affinity for cancer cells, making it a promising candidate for cancer imaging and therapy. Additionally, MPHB has been found to be an effective drug delivery system, allowing for targeted drug delivery to specific cells and tissues.
Eigenschaften
| 150809-89-5 | |
Molekularformel |
C40H46O10 |
Molekulargewicht |
686.8 g/mol |
IUPAC-Name |
[4-[4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate |
InChI |
InChI=1S/C40H46O10/c1-5-37(41)47-25-7-9-29(3)23-27-45-33-15-11-31(12-16-33)39(43)49-35-19-21-36(22-20-35)50-40(44)32-13-17-34(18-14-32)46-28-24-30(4)10-8-26-48-38(42)6-2/h5-6,11-22,29-30H,1-2,7-10,23-28H2,3-4H3 |
InChI-Schlüssel |
CCZGSGWJFBKJLV-UHFFFAOYSA-N |
SMILES |
CC(CCCOC(=O)C=C)CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCC(C)CCCOC(=O)C=C |
Kanonische SMILES |
CC(CCCOC(=O)C=C)CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCC(C)CCCOC(=O)C=C |
Synonyme |
Benzoic acid, 4-[[3-Methyl-6-[(1-oxo-2-propenyl)oxy]hexyl]oxy]-, 1,4-phenylene ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




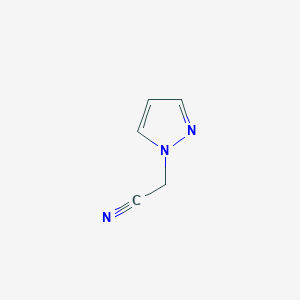
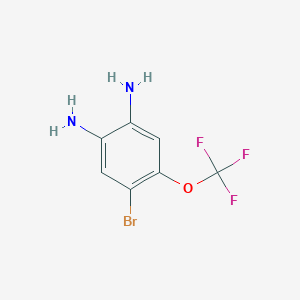
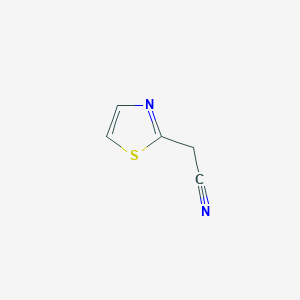
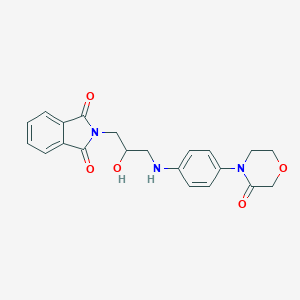
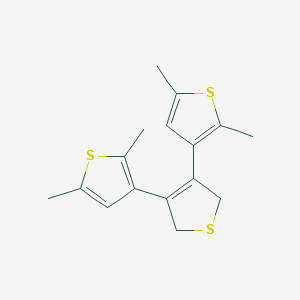
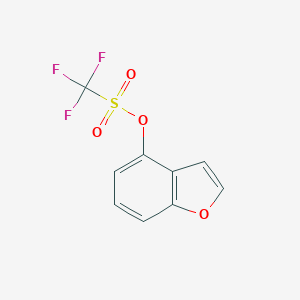
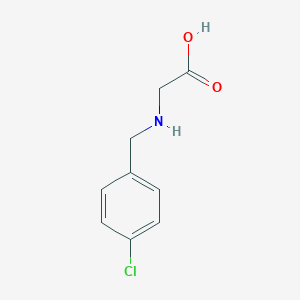
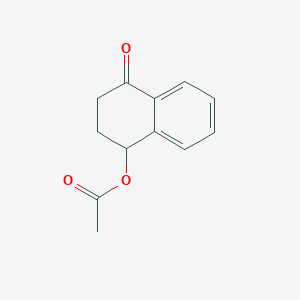
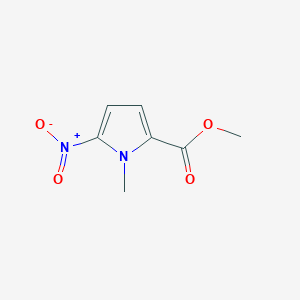
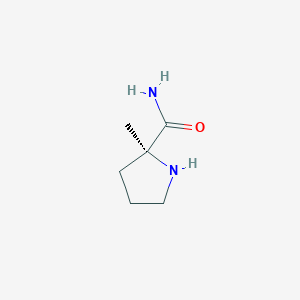
![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B172705.png)
